molecular formula C19H24N6S B12676026 4-(2-Pyridinyl)-N'-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide CAS No. 86919-64-4

4-(2-Pyridinyl)-N'-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide

Cat. No.: B12676026
CAS No.: 86919-64-4
M. Wt: 368.5 g/mol
InChI Key: TYTDQQOGLGLLNX-OQKWZONESA-N
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Description

4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide is a complex organic compound that features a piperazine ring bonded to pyridine moieties

Preparation Methods

The synthesis of 4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide typically involves multi-step organic reactionsThe final step involves the formation of the carbothiohydrazide moiety under controlled conditions, often using reagents such as thiosemicarbazide and appropriate solvents .

Chemical Reactions Analysis

4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Similar compounds include:

4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide stands out due to its unique combination of a piperazine ring and pyridine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

86919-64-4

Molecular Formula

C19H24N6S

Molecular Weight

368.5 g/mol

IUPAC Name

4-pyridin-2-yl-N-[(E)-1-pyridin-2-ylbutylideneamino]piperazine-1-carbothioamide

InChI

InChI=1S/C19H24N6S/c1-2-7-17(16-8-3-5-10-20-16)22-23-19(26)25-14-12-24(13-15-25)18-9-4-6-11-21-18/h3-6,8-11H,2,7,12-15H2,1H3,(H,23,26)/b22-17+

InChI Key

TYTDQQOGLGLLNX-OQKWZONESA-N

Isomeric SMILES

CCC/C(=N\NC(=S)N1CCN(CC1)C2=CC=CC=N2)/C3=CC=CC=N3

Canonical SMILES

CCCC(=NNC(=S)N1CCN(CC1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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